

# cyclopropanone oxime synthesis from cyclopropanone and hydroxylamine

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## Compound of Interest

Compound Name: Cyclopropanone oxime

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## Synthesis of Cyclopropanone Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the synthesis of **cyclopropanone oxime** from cyclopropanone and hydroxylamine. Due to the inherent instability and high reactivity of cyclopropanone, a detailed, validated experimental protocol for its direct oximation is not readily available in peer-reviewed literature. Therefore, this guide presents an adapted experimental protocol based on established and reliable methods for the synthesis of structurally similar cyclic ketoximes, such as cyclopentanone oxime. The document includes a detailed reaction mechanism, a comparative analysis of reaction conditions for analogous compounds, and predicted characterization data for the target molecule. Furthermore, this guide discusses the unique chemical properties of the strained cyclopropane ring system and the associated synthetic challenges.

### Introduction

**Cyclopropanone oxime** (CAS 155045-16-2) is a fascinating and reactive molecule that holds potential as a versatile building block in organic synthesis.<sup>[1][2][3]</sup> The presence of a strained three-membered ring fused to an oxime functional group makes it an attractive precursor for

the synthesis of novel spirocyclic and heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The oxime moiety can be further functionalized or can participate in rearrangements, such as the Beckmann rearrangement, to yield lactams.

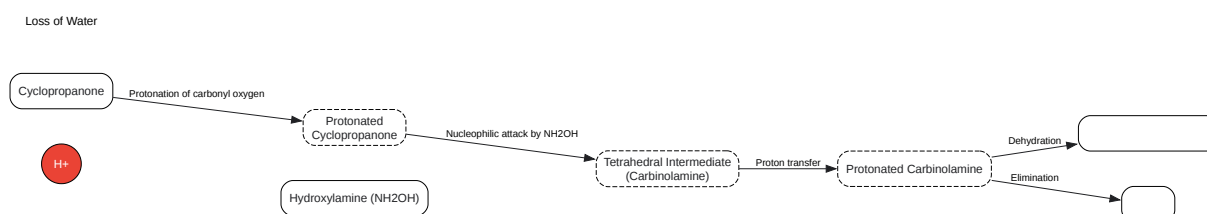
However, the synthesis of **cyclopropanone oxime** is not trivial. The parent ketone, cyclopropanone, is a highly labile compound due to significant ring strain, making it susceptible to ring-opening reactions with nucleophiles.[4] This inherent instability necessitates carefully controlled reaction conditions for its conversion to the corresponding oxime.

This guide aims to provide researchers with a practical framework for the synthesis of **cyclopropanone oxime** by adapting established procedures for less strained cyclic ketones.

## Reaction Mechanism

The formation of an oxime from a ketone and hydroxylamine is a well-established condensation reaction. The reaction proceeds via a two-step mechanism involving nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.[5]

The detailed mechanism for the formation of **cyclopropanone oxime** is illustrated below:



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Figure 1: Reaction mechanism for the formation of **cyclopropanone oxime**.

## Experimental Protocols

As a direct and validated protocol for the synthesis of **cyclopropanone oxime** is not available in the literature, the following procedure is adapted from a reliable method for the synthesis of cyclopentanone oxime. Researchers should consider this as a starting point and may need to optimize the conditions for their specific setup.

### Adapted Protocol for **Cyclopropanone Oxime** Synthesis

#### Materials:

- Cyclopropanone (or a stable precursor/equivalent)
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium acetate ( $\text{CH}_3\text{COONa}$ ) or another suitable base (e.g., pyridine, sodium hydroxide)
- Ethanol or another suitable solvent
- Deionized water
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution
- Brine (saturated  $\text{NaCl}$  solution)

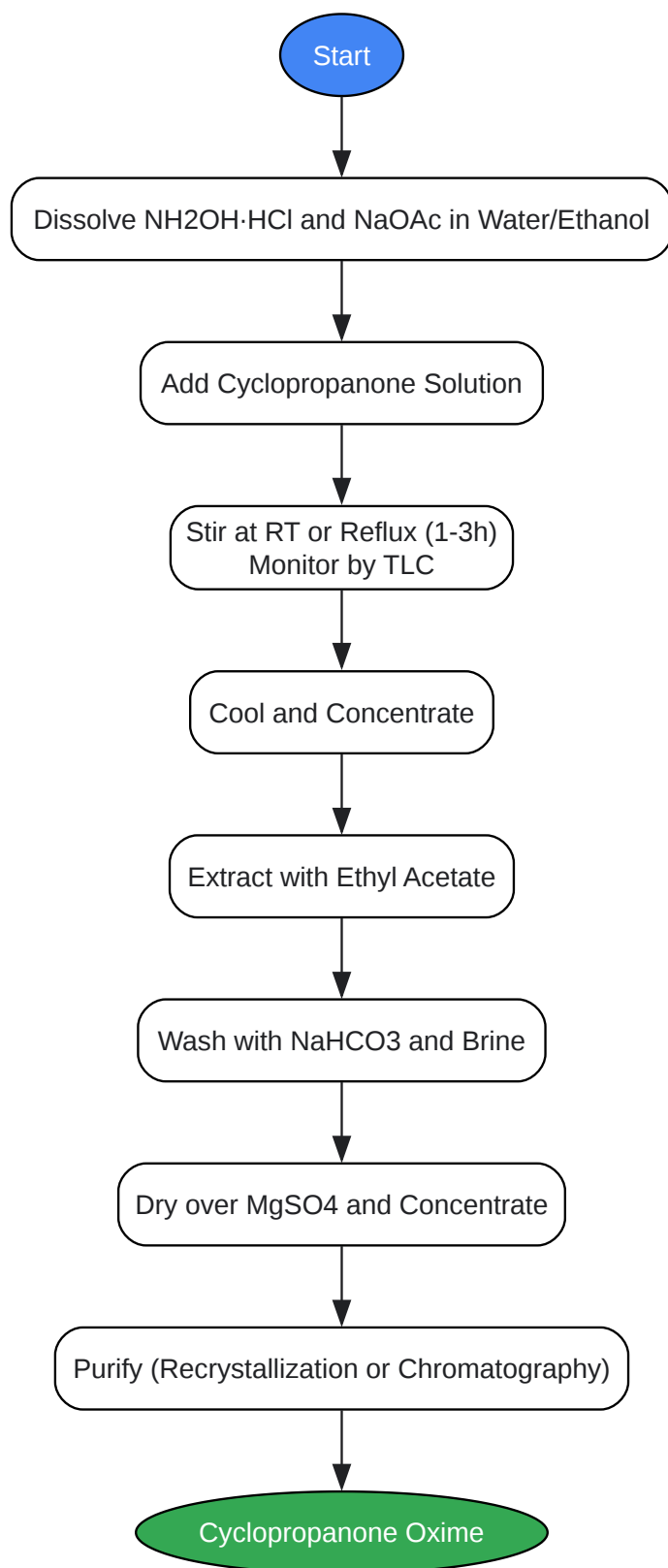
#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of deionized water.
- **Addition of Cyclopropanone:** To the stirred solution, add a solution of cyclopropanone (1.0 equivalent) in ethanol. The use of a co-solvent like ethanol is recommended to ensure miscibility.
- **Reaction:** The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
- **Extraction:** If no precipitate forms, remove the ethanol by rotary evaporation. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **cyclopropanone oxime**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.



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Figure 2: General experimental workflow for the synthesis of **cyclopropanone oxime**.

## Data Presentation

Due to the lack of specific quantitative data for the synthesis of **cyclopropanone oxime**, the following table summarizes the reaction conditions and yields for the synthesis of other, less strained, cyclic ketoximes to provide a comparative context.

Ketone	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Cyclobutanone	KOH	Water/Ethanol	Reflux	1.5	48	Adapted from[1]
Cyclopentanone	KOH	Water	Reflux	1	85	Adapted from[1]
Cyclohexanone	NaOAc	Water/Ethanol	75	48	~70	Adapted from[5]
1-Cyclopropylethanone	Pyridine	Ethanol	Reflux	1-3	N/A	[6]

Table 1: Comparison of reaction conditions for the synthesis of various cyclic ketoximes.

## Characterization of Cyclopropanone Oxime

Experimental characterization data for **cyclopropanone oxime** is not readily available. The following are predicted spectral characteristics based on the structure and data from analogous compounds like cyclopentanone oxime.

Expected Spectroscopic Data:

- $^1\text{H}$  NMR:
  - Two multiplets in the upfield region ( $\delta$  0.5-1.5 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring.
  - A broad singlet in the downfield region ( $\delta$  8-10 ppm) for the oxime hydroxyl proton (-NOH).

- $^{13}\text{C}$  NMR:
  - A signal for the  $\text{sp}^2$ -hybridized carbon of the oxime ( $\text{C}=\text{N}$ ) in the range of  $\delta$  160-170 ppm.
  - Signals for the methylene carbons of the cyclopropane ring in the upfield region ( $\delta$  10-25 ppm).
- IR (Infrared Spectroscopy):
  - A broad absorption band in the region of  $3100\text{-}3400\text{ cm}^{-1}$  corresponding to the O-H stretching of the oxime.
  - A medium to weak absorption band around  $1650\text{-}1690\text{ cm}^{-1}$  for the  $\text{C}=\text{N}$  stretching vibration.
  - C-H stretching vibrations for the cyclopropane ring around  $3000\text{-}3100\text{ cm}^{-1}$ .
- Mass Spectrometry (MS):
  - The molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z = 71.0371$ , corresponding to the molecular formula  $\text{C}_3\text{H}_5\text{NO}$ .

## Safety Considerations

- Cyclopropanone: As a highly strained and reactive ketone, cyclopropanone should be handled with extreme care in an inert atmosphere and at low temperatures. It is susceptible to polymerization and ring-opening reactions.
- Hydroxylamine: Hydroxylamine and its salts can be corrosive and are potent skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Solvents: Organic solvents like ethanol and ethyl acetate are flammable. All heating should be conducted using a heating mantle and in a well-ventilated fume hood.

## Conclusion

The synthesis of **cyclopropanone oxime** presents a unique challenge due to the high reactivity of the cyclopropanone precursor. This technical guide provides a comprehensive, albeit adapted, protocol for its preparation, based on established methods for similar cyclic ketones. The provided reaction mechanism, comparative data, and predicted characterization data serve as a valuable resource for researchers in organic synthesis and drug development. Further optimization of the reaction conditions will likely be necessary to achieve high yields and purity of this interesting and potentially useful synthetic intermediate.

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